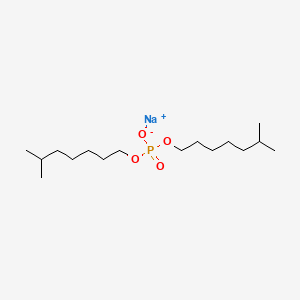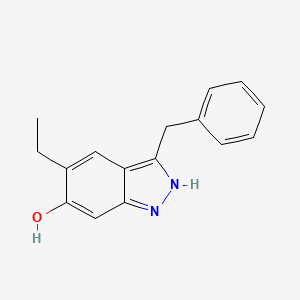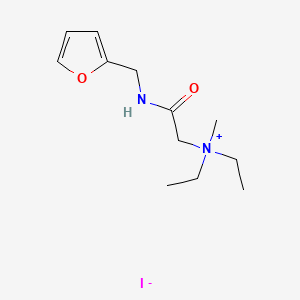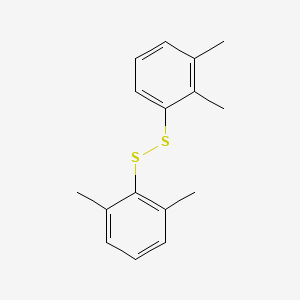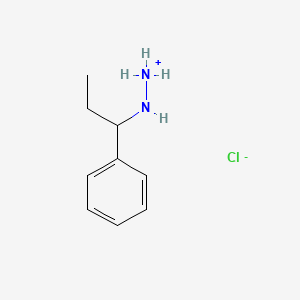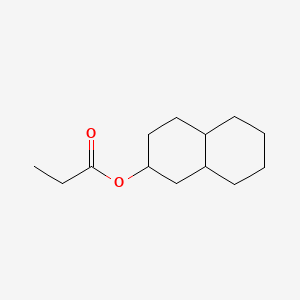
Decahydro-2-naphthyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-2-naphthyl propionate is an organic compound with the molecular formula C13H22O2. It is a derivative of naphthalene, where the naphthalene ring is fully hydrogenated, resulting in a decahydro structure. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-2-naphthyl propionate can be synthesized through the esterification of decahydro-2-naphthol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, decahydro-2-naphthol and propionic acid, are mixed in a reactor vessel along with a suitable catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Decahydro-2-naphthyl propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Decahydro-2-naphthyl propionate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of decahydro-2-naphthyl propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release decahydro-2-naphthol and propionic acid, which can then interact with biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- Decahydro-beta-naphthyl propionate
- 2-Naphthalenol, decahydro-, propanoate
Comparison
Decahydro-2-naphthyl propionate is unique due to its fully hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to partially hydrogenated or non-hydrogenated naphthalene derivatives. This uniqueness makes it valuable in specific applications where stability and reactivity are crucial.
Properties
CAS No. |
67874-79-7 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl propanoate |
InChI |
InChI=1S/C13H22O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h10-12H,2-9H2,1H3 |
InChI Key |
OZTDQTXYXZFKJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCC2CCCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


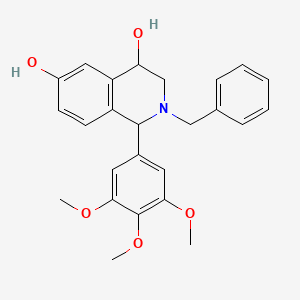
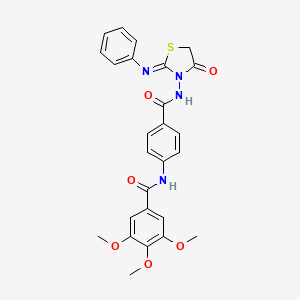
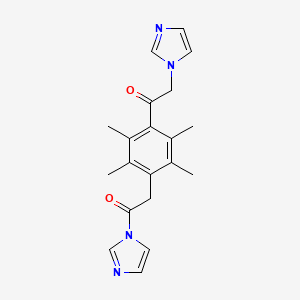
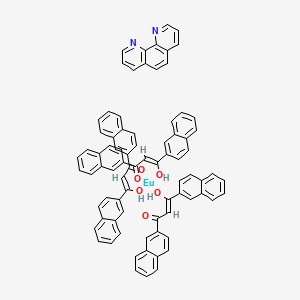
![2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium dihydrogen phosphate](/img/structure/B13777550.png)
